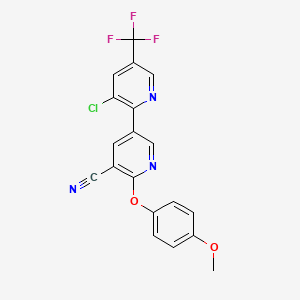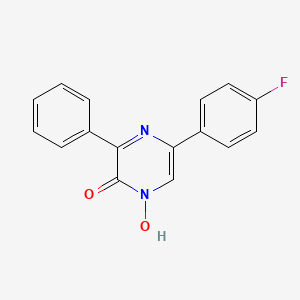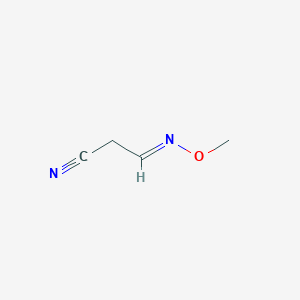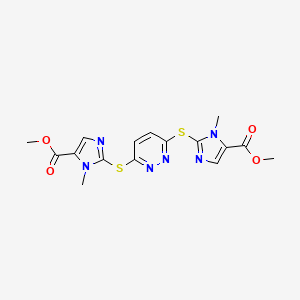
2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine
Übersicht
Beschreibung
The compound “2-(4-Methoxyphenoxy)-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a cyano group (-CN), a chloro group (-Cl), and a trifluoromethyl group (-CF3). The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group (-CN) and the trifluoromethyl group (-CF3) could make the molecule polar, affecting its interactions with other substances .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the cyano group (-CN) can undergo reactions like hydrolysis, reduction, and addition .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the trifluoromethyl group (-CF3) could make the compound more lipophilic, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Enhanced Dienophilicity in Pyridyne Intermediates
Research by Connon and Hegarty (2004) on stabilised 2,3‐Pyridyne intermediates highlighted the enhanced dienophilicity of 4-methoxy analogues. The study demonstrated the regioselective lithiation and subsequent elimination reactions to afford pyridynes, which could be trapped in situ in a [4+2] cycloaddition reaction, yielding endoxides. This work opens pathways for synthesizing complex organic structures and intermediates for pharmaceuticals and materials science Connon & Hegarty, 2004.
Structural and Reactivity Studies in Pyrazolo[3,4-b]pyridines
Quiroga et al. (1999) prepared and studied 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing insights into their structural characteristics and reactivity. The NMR and X-ray diffraction studies provided a deeper understanding of the tautomeric structures and the intermolecular interactions present in these compounds, which could be crucial for designing molecules with desired physical and chemical properties Quiroga et al., 1999.
Reactions with CsSO4F and Pyridine Derivatives
Stavber and Zupan (1990) explored the reactions of caesium fluoroxysulphate with pyridine, leading to a mixture of products including 2-fluoropyridine and 2-pyridyl fluorosulphonate. This study contributes to the understanding of the reactivity of pyridine derivatives in the presence of specific reagents, potentially offering new routes for the synthesis of fluorinated organic compounds Stavber & Zupan, 1990.
Copper(II) Chloride Adducts with Pyridine Derivatives
Bonacorso et al. (2003) investigated the preparation and crystal structure determination of adducts of copper(II) chloride with pyridine derivatives, providing insights into the coordination chemistry and the potential applications of these complexes in catalysis and material science Bonacorso et al., 2003.
Pyridine Derivatives as Insecticides
A study by Bakhite et al. (2014) on pyridine derivatives highlighted their potential use as insecticides. The synthesis and toxicity evaluation of these compounds against cowpea aphids demonstrated significant insecticidal activities, suggesting applications in agricultural pest management Bakhite et al., 2014.
Zukünftige Richtungen
The future directions for research on this compound could include studying its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational modeling to predict its behavior, and testing its performance in various applications .
Eigenschaften
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3O2/c1-27-14-2-4-15(5-3-14)28-18-11(8-24)6-12(9-26-18)17-16(20)7-13(10-25-17)19(21,22)23/h2-7,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDJLCFVMOZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Imino-3-[4-(2-pyridinyl)piperazino]propanenitrile](/img/structure/B3128978.png)
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(trifluoromethoxy)aniline](/img/structure/B3128985.png)
![N'-[5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128986.png)
![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N-hydroxymethanimidamide](/img/structure/B3128994.png)
![[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]cyanamide](/img/structure/B3128995.png)

![N-[4-[(4-bromophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B3129008.png)
![Methyl 2-[4-(2-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B3129021.png)
![N-[4-[(4-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129037.png)
![N-[4-(3,5-dichlorophenoxy)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopropylamine](/img/structure/B3129040.png)

![Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B3129054.png)


